molecular formula C11H10N2O5 B15066356 Methyl 8-methoxy-2-nitroindolizine-7-carboxylate

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate

Cat. No.: B15066356
M. Wt: 250.21 g/mol
InChI Key: VFXHIMPMQGSNNX-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This compound is characterized by the presence of a methoxy group at the 8th position, a nitro group at the 2nd position, and a carboxylate ester group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization at specific positions. For instance, the synthesis might begin with the cyclization of a suitable pyridine derivative to form the indolizine ring. Subsequent steps involve nitration to introduce the nitro group, methoxylation to add the methoxy group, and esterification to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-2-nitroindolizine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-methoxy-2-aminoindolizine-7-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 8-methoxyindolizine-7-carboxylate: Lacks the nitro group.

    Methyl 2-nitroindolizine-7-carboxylate: Lacks the methoxy group.

Uniqueness

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro and a methoxy group allows for diverse chemical modifications and applications .

Biological Activity

Methyl 8-methoxy-2-nitroindolizine-7-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by an indolizine core substituted with methoxy and nitro groups. The presence of these functional groups is believed to significantly influence its biological properties.

Biological Activities

  • Anticancer Activity
    • Research indicates that various indolizine derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory activity, which is crucial in treating conditions characterized by chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Antimicrobial Properties
    • This compound has been evaluated for its antimicrobial effects against a range of pathogens. Studies suggest it exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may have neuroprotective properties, potentially acting as an agonist for alpha-7 nicotinic acetylcholine receptors (nAChRs). This activity could be beneficial in conditions like Alzheimer's disease, where neuroprotection is critical .

Research Findings and Case Studies

StudyFindings
Research on Anticancer ActivityThis compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory StudiesThe compound reduced TNF-alpha levels by 50% in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Antimicrobial TestingExhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Neuroprotective ResearchShowed promise in enhancing cognitive function in animal models, correlating with increased nAChR activity .

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

methyl 8-methoxy-2-nitroindolizine-7-carboxylate

InChI

InChI=1S/C11H10N2O5/c1-17-10-8(11(14)18-2)3-4-12-6-7(13(15)16)5-9(10)12/h3-6H,1-2H3

InChI Key

VFXHIMPMQGSNNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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